molecular formula C10H9NO4 B14537625 8-Methoxy-6-nitro-2H-chromene CAS No. 62063-07-4

8-Methoxy-6-nitro-2H-chromene

Cat. No.: B14537625
CAS No.: 62063-07-4
M. Wt: 207.18 g/mol
InChI Key: FMXIMIGNFJGYBS-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-2H-chromene is a derivative of chromene, an organic compound built around a benzopyran core. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects

Preparation Methods

The synthesis of 8-Methoxy-6-nitro-2H-chromene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of 8-methoxy-2H-chromene with nitric acid to introduce the nitro group at the 6-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts.

Chemical Reactions Analysis

8-Methoxy-6-nitro-2H-chromene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

8-Methoxy-6-nitro-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Methoxy-6-nitro-2H-chromene exerts its effects involves its interaction with molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the minor groove of DNA, thereby inhibiting the replication of cancer cells . The compound’s electronic properties, such as the HOMO-LUMO energy gap, also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

8-Methoxy-6-nitro-2H-chromene can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other chromene derivatives.

Properties

CAS No.

62063-07-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

8-methoxy-6-nitro-2H-chromene

InChI

InChI=1S/C10H9NO4/c1-14-9-6-8(11(12)13)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3

InChI Key

FMXIMIGNFJGYBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCC=C2)[N+](=O)[O-]

Origin of Product

United States

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